rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans
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Overview
Description
rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans: is a synthetic organic compound with the molecular formula C9H13N3O4 and a molecular weight of 227.22 g/mol . This compound is characterized by the presence of a triazole ring and an ethoxyoxolan moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans involves multiple stepsThe reaction conditions typically involve the use of a copper(I) catalyst and an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Scientific Research Applications
rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The ethoxyoxolan group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans can be compared with similar compounds such as:
rac-1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
rac-1-[(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid: The presence of a prop-2-en-1-yl group introduces different steric and electronic effects, influencing the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-(4-ethoxyoxolan-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O4/c1-2-16-8-5-15-4-7(8)12-3-6(9(13)14)10-11-12/h3,7-8H,2,4-5H2,1H3,(H,13,14) |
InChI Key |
IWBIKHABSTZFJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1COCC1N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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